BenchChemオンラインストアへようこそ!

6-Hydroxyisochroman-1-one

Hydrogen-bond donor count physicochemical profiling solubility prediction

6-Hydroxyisochroman-1-one (CAS 946841-24-3, molecular formula C₉H₈O₃, MW 164.16 g/mol) is a 3,4-dihydroisocoumarin (isochroman-1-one) bearing a single free phenolic hydroxyl group at the C-6 position of the fused benzo-dihydropyranone ring system. It is classified among the secondary metabolite class of 3,4-dihydroisocoumarins, a scaffold known for its occurrence in fungi, plants, and bacteria, and associated with antimicrobial, anticancer, antimalarial, insecticidal, and antioxidant properties.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B8743422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyisochroman-1-one
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1COC(=O)C2=C1C=C(C=C2)O
InChIInChI=1S/C9H8O3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5,10H,3-4H2
InChIKeyZHSRGZMFYJPWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyisochroman-1-one (CAS 946841-24-3): Technical Baseline for Procurement and Selection of a 6-Hydroxylated Dihydroisocoumarin Scaffold


6-Hydroxyisochroman-1-one (CAS 946841-24-3, molecular formula C₉H₈O₃, MW 164.16 g/mol) is a 3,4-dihydroisocoumarin (isochroman-1-one) bearing a single free phenolic hydroxyl group at the C-6 position of the fused benzo-dihydropyranone ring system . It is classified among the secondary metabolite class of 3,4-dihydroisocoumarins, a scaffold known for its occurrence in fungi, plants, and bacteria, and associated with antimicrobial, anticancer, antimalarial, insecticidal, and antioxidant properties [1]. Unlike more heavily substituted dihydroisocoumarins that have been individually profiled in biological assays, 6-Hydroxyisochroman-1-one serves primarily as a minimalist hydroxylated building block whose differentiation from structurally proximate analogs rests on the presence and position of the single phenolic hydroxyl — a feature that governs hydrogen-bond donor capacity, computed lipophilicity, and potential for regioselective downstream derivatization [2].

Why Generic 6-Hydroxyisochroman-1-one Substitution Fails: Structural and Physicochemical Differentiation from Closest Scaffold Analogs


The isochroman-1-one scaffold tolerates diverse substitution patterns, and even minor changes — methylation of the C-6 hydroxyl, migration of the hydroxyl to C-7 or C-8, or saturation state of the lactone ring — can profoundly alter hydrogen-bond donor/acceptor balance, computed logP, solid-state conformational preference, and, at the class level, radical-scavenging potency [1]. The free C-6 phenolic -OH in 6-Hydroxyisochroman-1-one provides one hydrogen-bond donor (HBD) and contributes to a computed logP of approximately 1.11, whereas the O-methyl-capped analog 6-methoxyisochroman-1-one has zero HBD and higher predicted lipophilicity, and the regioisomeric 7-hydroxyisochroman-1-one places the hydroxyl at a position that, in related isocoumarin series, is directly implicated in DPPH radical-scavenging pharmacophoric interactions (C-7 OH correlated with IC₅₀ values of 16.4–23.4 μM in isolated isocoumarins) [2][3]. These intrinsic molecular properties mean that 6-Hydroxyisochroman-1-one cannot be interchanged with its methoxy-blocked, regioisomeric, or ring-unsaturated analogs without altering fundamental physicochemical parameters relevant to solubility, permeability, molecular recognition, and subsequent synthetic elaboration .

6-Hydroxyisochroman-1-One: Quantitative Differentiation Evidence vs. Closest Structural Analogs, Comparators, and In-Class Candidates


Hydrogen-Bond Donor (HBD) Capacity: 6-OH Isochroman-1-one vs. 6-Methoxy Isochroman-1-one

6-Hydroxyisochroman-1-one possesses one hydrogen-bond donor (the C-6 phenolic -OH), as enumerated by standard cheminformatics property calculations. In contrast, its direct synthetic precursor and closest commercially available analog, 6-methoxyisochroman-1-one, has zero hydrogen-bond donors (the C-6 position is methyl-capped) . HBD count is a primary determinant in Lipinski's Rule of Five and influences aqueous solubility, passive membrane permeability, and protein-ligand hydrogen-bonding potential. No published experimental logP or solubility data were located for either compound; differentiation is therefore based on computed molecular properties. The HBD count difference (1 vs. 0) is absolute and unambiguous.

Hydrogen-bond donor count physicochemical profiling solubility prediction

Computed Lipophilicity (logP): 6-OH Isochroman-1-one vs. Unsubstituted Isochroman-1-one

Computed logP for 6-Hydroxyisochroman-1-one is 1.11 (ALogPS or comparable algorithm, reported by ChemSrc) . The unsubstituted parent scaffold isochroman-1-one (no aromatic substituents) has a significantly higher computed logP (reported as approximately 1.78 for a structurally related dihydroisocoumarin in a separate database entry), consistent with the expected lipophilicity-lowering effect of aromatic hydroxylation . This logP reduction of approximately 0.6–0.7 units corresponds to a predicted ~4–5-fold decrease in octanol-water partition coefficient, relevant for aqueous solubility and permeability classification. Caution: these values are computationally derived from different sources and have not been validated in a single experimental study. Direct experimental logP head-to-head data are absent.

logP lipophilicity ADME prediction physicochemical profiling

Class-Level Antioxidant SAR: C-6 Hydroxyl vs. C-7 Hydroxyl Pharmacophoric Position in Isocoumarins

In a study of isocoumarins isolated from the endophytic fungus Colletotrichum sp., the C-7 hydroxyl group was identified as critical for DPPH radical-scavenging activity: compound 2 (bearing C-7 OH) showed an IC₅₀ of 23.4 μM against DPPH, and compound 4 (also bearing C-7 OH) showed an IC₅₀ of 16.4 μM [1]. The authors noted that 'the C-7 hydroxyl group in 2 and 4 might be important for radical scavenging activities.' Separately, in a review of dihydroisocoumarin biology, glycosylation or methoxy-substitution of the 3,4-dihydroisocoumarin core resulted in significant decreases in enzyme inhibitory and antioxidant activities [2]. By class-level inference, the free C-6 phenolic -OH in 6-Hydroxyisochroman-1-one is expected to confer greater intrinsic radical-scavenging potential than the corresponding 6-methoxy analog, though the specific potency relative to C-7 hydroxylated regioisomers cannot be quantitatively predicted from existing data. No direct antioxidant assay data exist specifically for 6-Hydroxyisochroman-1-one.

antioxidant DPPH radical scavenging structure-activity relationship isocoumarin

Urotensin-II Receptor Agonist SAR: 6-Hydroxyl vs. 6,7-Dimethyl Substitution in Isochroman-1-one Series

In a functional cell-based assay (R-SAT) for urotensin-II (U-II) receptor agonism, a series of isochromanone derivatives were systematically evaluated. The most potent compound identified was 3-(3,4-dichlorophenyl)-6,7-dimethyl-3-(2-dimethylaminoethyl)isochroman-1-one, with an EC₅₀ of 51 nM [1]. Importantly, the 6,7-dimethyl substitution pattern was critical for potency: 'the introduction of a methyl group in the 4-position resulted in a complete loss of activity, whereas substituents in the aromatic rings were beneficial' [1]. This SAR indicates that the aromatic ring substitution pattern — specifically, the presence of electron-donating alkyl groups at C-6 and C-7 — is a key potency driver for this target. By contrast, 6-Hydroxyisochroman-1-one carries a single hydroxyl at C-6 with no alkyl substitution, and no U-II receptor data exist for this compound. This evidence frames the specificity of the U-II pharmacophore: a simple 6-OH scaffold is unlikely to recapitulate the nanomolar potency of the 6,7-dimethyl derivative, and users specifically targeting U-II receptor agonism should prioritize the dialkyl-substituted series.

urotensin-II receptor GPCR agonist isochromanone SAR EC50

Antibacterial Activity of 3,4-Dihydro-3-hydroxyisochroman-1-one (Lactol Analog): Comparative MIC Data vs. Ampicillin

A study on 3,4-dihydro-3-hydroxyisochroman-1-one (a lactol analog differing from 6-Hydroxyisochroman-1-one by the presence of a hydroxyl at C-3 rather than C-6) and its acetal derivatives reported in vitro antibacterial activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa by broth dilution method [1]. The lactol and its acetals showed 'potent activity against S. aureus in comparison with ampicillin,' though specific MIC values for the parent lactol vs. ampicillin were not extracted in the abstract-level data. This provides class-level evidence that isochroman-1-ones with a free hydroxyl elsewhere on the scaffold can exhibit antibacterial activity. However, this does not provide direct evidence for 6-Hydroxyisochroman-1-one itself, and the position of the hydroxyl (C-3 hemiacetal vs. C-6 phenolic) represents a fundamentally different pharmacophore.

antibacterial Staphylococcus aureus MIC lactol isochromanone

Conformational Polymorphism Propensity: Isochroman-1-one Solid-State Behavior and Implications for Crystallization and Formulation

A single-crystal X-ray diffraction study of a series of synthetic isochroman-1-one derivatives revealed that these compounds can adopt two distinct conformations (open and closed) in the solid state, with one derivative crystallizing as two unique polymorphs under different temperature conditions [1]. Although the hydroxyl-bearing derivative specifically studied was not 6-Hydroxyisochroman-1-one, the core scaffold's demonstrated conformational flexibility — governed by the dihydropyranone ring puckering — is class-level evidence that the 6-hydroxy variant may similarly exhibit conformational polymorphism. The C-6 phenolic -OH introduces an additional hydrogen-bonding vector that may further stabilize distinct crystal packing arrangements via intermolecular C–H···O or O–H···O interactions. No polymorph screen data exist specifically for 6-Hydroxyisochroman-1-one.

conformational dimorphism solid-state X-ray crystallography polymorph screening

Recommended Application Scenarios for 6-Hydroxyisochroman-1-One Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring a Phenolic H-Bond Donor Handle

6-Hydroxyisochroman-1-one is well-suited as a low-molecular-weight (164.16 Da) fragment with one hydrogen-bond donor (C-6 phenolic -OH), three H-bond acceptors, and zero rotatable bonds . Its computed logP of ~1.1 suggests intermediate lipophilicity compatible with fragment library criteria. In FBDD campaigns targeting proteins requiring a phenolic H-bond donor for key interactions (e.g., kinases, proteases, nuclear receptors), this scaffold provides a derivatizable phenolic handle absent from the 6-methoxy analog, while its lower logP relative to unsubstituted isochroman-1-one (~1.1 vs. ~1.8) may favor aqueous solubility in screening conditions .

Synthetic Intermediate for Regioselective Derivatization at the C-6 Phenolic Position

The free C-6 hydroxyl of 6-Hydroxyisochroman-1-one serves as a site for regioselective O-alkylation, O-acylation, sulfonation, or glycosylation, enabling systematic exploration of 6-O-substituted dihydroisocoumarin libraries. This is in contrast to the 6-methoxy precursor, which requires a demethylation step (typically BBr₃ in CH₂Cl₂) before further phenolic derivatization is possible . The C-6 position, being distal to the lactone carbonyl (C-1), may exhibit different reactivity and steric accessibility compared to the C-3 hemiacetal hydroxyl of the lactol analog 3,4-dihydro-3-hydroxyisochroman-1-one, enabling orthogonal protection strategies [1].

Antioxidant Pharmacophore Exploration: Comparing C-6 vs. C-7 Hydroxylated Dihydroisocoumarins

Class-level SAR from isocoumarin and dihydroisocoumarin literature indicates that the position of aromatic hydroxylation is a critical determinant of radical-scavenging potency: C-7 hydroxylated isocoumarins have demonstrated DPPH IC₅₀ values of 16.4–23.4 μM, and the C-7 OH was explicitly identified as important for activity [2]. 6-Hydroxyisochroman-1-one serves as the C-6 regioisomeric comparator in systematic antioxidant SAR studies, allowing direct determination of whether C-6 hydroxylation confers comparable, superior, or inferior radical-scavenging activity relative to the C-7 pharmacophore. This head-to-head regioisomeric comparison has not been reported and represents a genuine research gap.

Solid-State Polymorph Screening and Crystallization Studies of Hydroxylated Dihydroisocoumarins

Given the class-level evidence that isochroman-1-ones exhibit conformational dimorphism and can crystallize as distinct polymorphs depending on temperature [3], 6-Hydroxyisochroman-1-one — with its additional C-6 phenolic H-bond donor — is a logical candidate for systematic polymorph screening. The C-6 OH introduces an extra hydrogen-bonding vector beyond those present in the dialkyl-substituted analogs that have been crystallographically characterized, potentially leading to novel crystal packing motifs relevant to formulation development and intellectual property positioning.

Quote Request

Request a Quote for 6-Hydroxyisochroman-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.